

(Dimethylamino)acetone synthesis from acetone and dimethylamine

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: (Dimethylamino)acetone

Cat. No.: B100619

[Get Quote](#)

An In-depth Technical Guide to the Synthesis of **(Dimethylamino)acetone**

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the synthesis of **(dimethylamino)acetone**. The primary route for this synthesis is the Mannich reaction, a cornerstone of organic chemistry for the aminoalkylation of acidic protons located alpha to a carbonyl group. This guide details the reaction mechanism, provides an exemplary experimental protocol, and presents relevant data in a structured format.

Introduction and Reaction Overview

(Dimethylamino)acetone, also known as 1-(dimethylamino)-2-propanone, is a functionalized ketone that serves as a valuable building block in organic synthesis. Its preparation is most commonly achieved through the Mannich reaction. It is crucial to note that this is a three-component condensation reaction involving acetone, dimethylamine, and formaldehyde.^{[1][2]} The reaction proceeds by forming an iminium ion from dimethylamine and formaldehyde, which then electrophilically attacks the enol form of acetone.

The overall reaction is as follows: $\text{CH}_3\text{COCH}_3 + \text{CH}_2\text{O} + (\text{CH}_3)_2\text{NH} \rightarrow (\text{CH}_3)_2\text{NCH}_2\text{CH}_2\text{COCH}_3 + \text{H}_2\text{O}$

Reaction Mechanism

The Mannich reaction is typically performed under acidic conditions, which facilitate both the formation of the electrophilic iminium ion and the enolization of the carbonyl compound.[2][3]

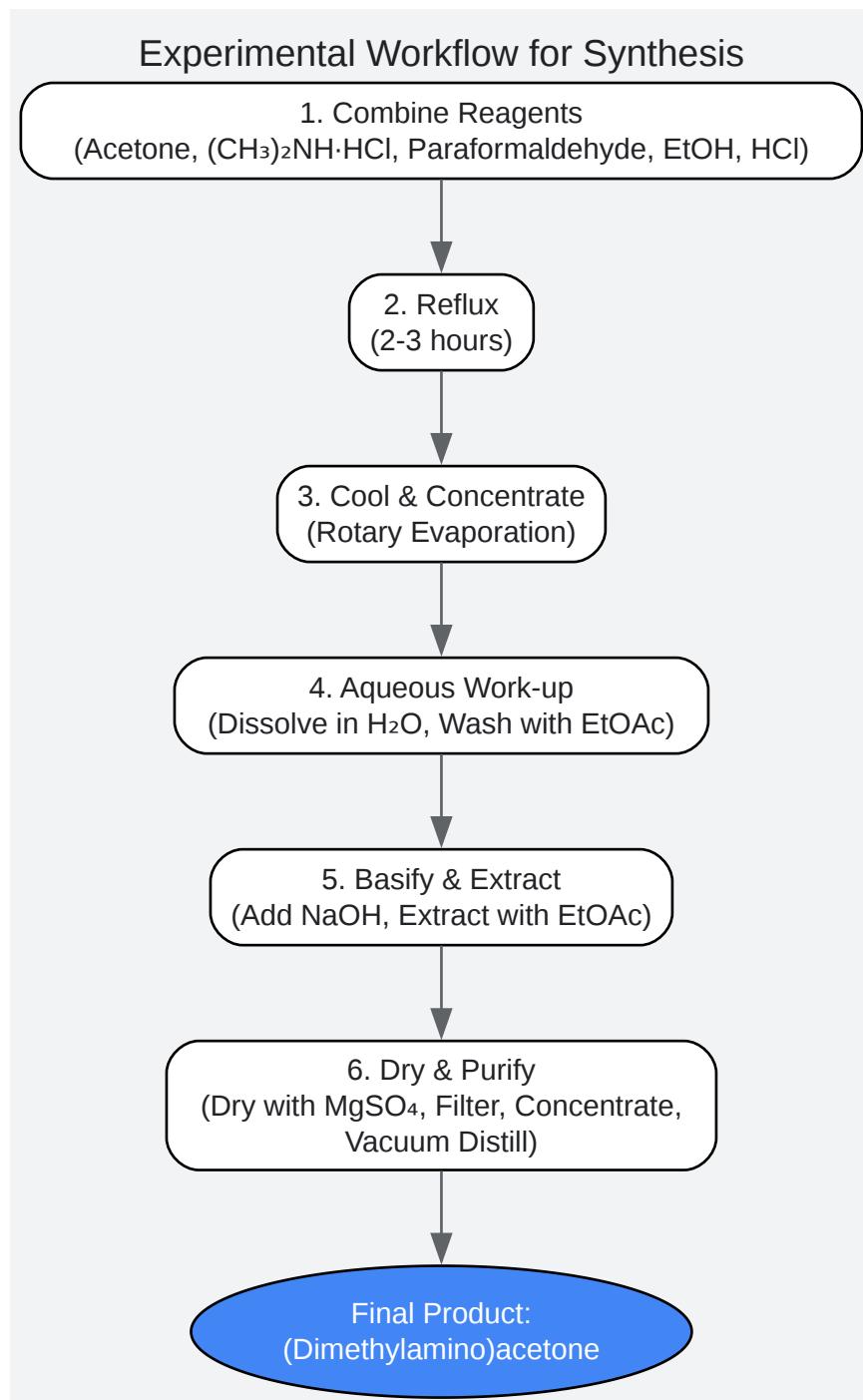
The mechanism can be broken down into three key steps:

- Formation of the Dimethylaminium (Eschenmoser's Salt Precursor) Ion: Dimethylamine, a secondary amine, acts as a nucleophile, attacking the electrophilic carbonyl carbon of formaldehyde. Subsequent protonation and dehydration lead to the formation of a reactive electrophile, the dimethylaminium ion.[2][4]
- Enolization of Acetone: Under acidic conditions, acetone undergoes tautomerization to its enol form. This enol is the active nucleophile in the reaction.[2][3]
- Nucleophilic Attack: The electron-rich double bond of the enol attacks the electrophilic carbon of the iminium ion. A final deprotonation step regenerates the ketone functionality and yields the β -amino carbonyl compound, **(dimethylamino)acetone**.[3][4]

Caption: The acid-catalyzed Mannich reaction mechanism.

Experimental Protocol

The following is a representative protocol for the synthesis of **(dimethylamino)acetone**. This procedure is based on established methods for Mannich reactions.[4]


3.1. Materials and Reagents

Reagent	Molar Mass (g/mol)	Quantity (mol)	Volume/Mass	Notes
Acetone	58.08	0.20	14.7 mL (11.6 g)	Acts as both reactant and solvent.
Dimethylamine HCl	81.54	0.11	9.0 g	Amine source.
Paraformaldehyde	(30.03)n	0.10	3.0 g	Formaldehyde source.
Hydrochloric Acid (conc.)	36.46	-	~1 mL	Catalyst.
Ethanol (95%)	46.07	-	20 mL	Solvent.
Sodium Hydroxide (aq.)	40.00	-	As needed	For neutralization/basicification.
Ethyl Acetate	88.11	-	As needed	Extraction solvent.
Anhydrous MgSO ₄	120.37	-	As needed	Drying agent.

3.2. Procedure

- Reaction Setup: To a 100 mL round-bottomed flask equipped with a reflux condenser and a magnetic stirrer, add acetone (14.7 mL), dimethylamine hydrochloride (9.0 g), paraformaldehyde (3.0 g), and ethanol (20 mL).
- Catalyst Addition: Add concentrated hydrochloric acid (~1 mL) to the mixture.
- Reflux: Heat the mixture to reflux using a heating mantle. Maintain a gentle reflux for approximately 2-3 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

- Cooling and Concentration: After the reaction is complete, allow the mixture to cool to room temperature. Remove the solvent under reduced pressure using a rotary evaporator.
- Work-up:
 - Dissolve the residue in water (~50 mL).
 - Wash the aqueous solution with ethyl acetate (2 x 30 mL) to remove any unreacted starting material and non-polar impurities. Discard the organic layers.
 - Cool the aqueous layer in an ice bath and carefully basify to a pH > 10 by the dropwise addition of a cold concentrated sodium hydroxide solution.
 - Extract the liberated free amine product into ethyl acetate (3 x 40 mL).
- Drying and Purification:
 - Combine the organic extracts and dry over anhydrous magnesium sulfate (MgSO_4).
 - Filter to remove the drying agent.
 - Remove the ethyl acetate under reduced pressure to yield the crude **(dimethylamino)acetone**.
 - The product can be further purified by vacuum distillation.

[Click to download full resolution via product page](#)

Caption: A typical workflow for the synthesis of **(dimethylamino)acetone**.

Quantitative Data Summary

While a specific yield for the direct synthesis of **(dimethylamino)acetone** from acetone is not detailed in the provided search results, analogous Mannich reactions report good to excellent yields.

Parameter	Value / Condition	Source / Rationale
Reaction Type	Mannich Condensation	[1]
Key Reactants	Acetone, Dimethylamine, Formaldehyde	[2]
Solvent	Protic (e.g., Ethanol, Water, Acetic Acid)	[4]
Catalyst	Acid (e.g., HCl)	[2]
Typical Temperature	Reflux	[5]
Reaction Time	2 - 24 hours	
Analogous Yield	~76%	[4]
Purification	Extraction followed by Distillation	[4]

Potential Side Reactions and Considerations

Bis-aminoalkylation: A significant potential side reaction is the double Mannich reaction, where both alpha-carbons of acetone react. This leads to the formation of 1,5-bis(dimethylamino)-3-pentanone.[\[6\]](#) To minimize this, the molar ratio of acetone to the other reagents can be increased.

Reagent Choice:

- Formaldehyde Source:** Paraformaldehyde is a solid polymer of formaldehyde and is often easier to handle than aqueous formaldehyde (formalin).
- Amine Source:** Dimethylamine can be used as an aqueous solution or as its more stable hydrochloride salt. Using the salt often requires the addition of a catalytic amount of strong acid.[\[5\]](#)

Reaction Control: The reaction is exothermic. Proper temperature control is necessary to avoid runaway reactions and reduce the formation of byproducts. Protic solvents are generally preferred as they help to stabilize the iminium ion intermediate.[1]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. adichemistry.com [adichemistry.com]
- 3. m.youtube.com [m.youtube.com]
- 4. Mannich Reaction | NROChemistry [nrochemistry.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. pubs.acs.org [pubs.acs.org]
- To cite this document: BenchChem. [(Dimethylamino)acetone synthesis from acetone and dimethylamine]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b100619#dimethylamino-acetone-synthesis-from-acetone-and-dimethylamine>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com